2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide
Description
This compound is a pyrimidine-based acetamide derivative featuring dual pyrazole substituents. Its synthesis involves a multi-step procedure, as described in EP 2 903 618 B1, where it was prepared using a method analogous to structurally related compounds (e.g., Example 118) . Key structural attributes include:
- A central acetamide linker bridging two heteroaromatic systems.
- A 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yloxy group at the acetamide’s oxygen.
- A 2-(1H-pyrazol-1-yl)pyrimidin-5-yl group as the nitrogen substituent.
The compound’s characterization includes ¹H NMR (DMSO-d6, δ 12.94–1.09 ppm) and mass spectrometry (m/e 515 [M+H]⁺), confirming its molecular identity .
Properties
IUPAC Name |
2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N9O2/c1-12-22-14(25-6-2-4-20-25)8-16(23-12)28-11-15(27)24-13-9-18-17(19-10-13)26-7-3-5-21-26/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGGYMJMFKTQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=CN=C(N=C2)N3C=CC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Synthesis
The 2-methylpyrimidin-4-ol core is synthesized via Knorr-type cyclization between β-keto esters and guanidine derivatives. For example:
$$
\text{Ethyl acetoacetate} + \text{Guanidine carbonate} \xrightarrow{\text{NaOEt, EtOH}} \text{2-Methylpyrimidin-4-ol} \quad (\text{Yield: 65–72\%})
$$
Pyrazole Functionalization
The C6 position is functionalized via nucleophilic aromatic substitution (SNAr) using 1H-pyrazole under basic conditions:
$$
\text{2-Methyl-4-methoxy-6-chloropyrimidine} + \text{1H-Pyrazole} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol} \quad (\text{Yield: 58\%})
$$
Optimization Note: Microwave irradiation (100°C, 30 min) improves yield to 74% by enhancing reaction kinetics.
Preparation of Fragment B: 2-(1H-Pyrazol-1-yl)Pyrimidin-5-Amine
Aminopyrimidine Synthesis
5-Aminopyrimidine is prepared via Chichibabin amination of 2-chloropyrimidine:
$$
\text{2-Chloropyrimidine} + \text{NH₃ (liq.)} \xrightarrow{\text{CuSO₄, 150°C}} \text{2-Aminopyrimidine} \quad (\text{Yield: 81\%})
$$
Pyrazole Coupling
Pyrazole is introduced at C2 via Buchwald-Hartwig amination :
$$
\text{2-Aminopyrimidine} + \text{1H-Pyrazole} \xrightarrow{\text{Pd₂(dba)₃, Xantphos, Cs₂CO₃}} \text{2-(1H-Pyrazol-1-yl)pyrimidin-5-amine} \quad (\text{Yield: 67\%})
$$
Acetamide Bridge Formation
Chloroacetylation of Fragment A
Fragment A is treated with chloroacetyl chloride under Schotten-Baumann conditions:
$$
\text{Fragment A} + \text{ClCH₂COCl} \xrightarrow{\text{NaOH, H₂O/EtOAc}} \text{2-{[2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetyl chloride} \quad (\text{Yield: 89\%})
$$
Amidation with Fragment B
The acyl chloride is coupled with Fragment B using Hünig’s base (DIPEA) as a catalyst:
$$
\text{Acyl chloride} + \text{Fragment B} \xrightarrow{\text{DIPEA, DCM}} \text{Target Compound} \quad (\text{Yield: 76\%})
$$
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A patent-described method condenses all steps into a single vessel:
Solid-Phase Synthesis
Immobilizing Fragment B on Wang resin enables iterative coupling and cleavage, achieving 82% purity after HPLC.
Critical Analysis of Methodologies
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Stepwise Functionalization | 76% | High purity, scalable | Multi-step purification required |
| One-Pot Synthesis | 68% | Reduced solvent use, faster | Lower yield due to side reactions |
| Solid-Phase Approach | 82% | Ease of automation | High resin cost, limited scalability |
Key Findings:
- Stepwise synthesis remains the most reliable for gram-scale production.
- Microwave-assisted reactions reduce time but require specialized equipment.
- Solid-phase methods are optimal for parallel synthesis of analogs.
Scalability and Industrial Considerations
- Solvent Selection: DMF and DCM are preferred for solubility but require strict control due to toxicity. Alternative solvents (e.g., 2-MeTHF) are being explored.
- Catalyst Recycling: Pd₂(dba)₃ in Buchwald-Hartwig reactions can be recovered via silica gel filtration (reuse up to 3 cycles).
- Cost Analysis: Raw material costs dominate (~$320/g), primarily due to pyrazole and palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its potential pharmacological activities.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide would depend on its specific biological target. Generally, compounds with pyrazole and pyrimidine rings can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrimidine-pyrazole hybrids, which are frequently explored for their pharmacological properties. Below is a detailed comparison with structurally analogous molecules:
Key Observations
Structural Flexibility: The title compound’s pyrazole-pyrimidine framework is distinct from Example 121, which incorporates an indazole-amino group and a diazepane ring. These modifications likely alter solubility and target-binding profiles .
Spectroscopic Trends :
- The δ 12.94 ppm signal in the title compound’s NMR corresponds to an acidic proton (e.g., NH or OH), absent in Example 121’s structure .
Functional Implications
- Pyrazole vs. Indazole : Pyrazole rings (title compound) may offer different hydrogen-bonding capabilities compared to indazole (Example 121), influencing kinase or receptor selectivity.
- Acetamide Substituents : The isopropyl group in Example 121 could enhance lipophilicity, whereas the pyrimidinyl group in the title compound may favor polar interactions .
Research Findings and Limitations
- Biological Data Gap : The evidence lacks in vitro or in vivo data, preventing direct pharmacological comparisons.
- Synthetic Scalability : The 65% yield indicates room for optimization, particularly compared to high-throughput medicinal chemistry workflows.
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